Cas no 2164-61-6 (Pyridazine-3-carboxylic acid)
Pyridazine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- Pyridazine-3-carboxylic acid
- 3-Pyridazine carboxylic acid
- 3-Pyridazinecarboxyl
- 3-Carboxypyridazine
- 3-Pyridazinecarboxylic acid
- PubChem22109
- pyridazine carboxylic acid
- KSC202Q0P
- RUUOPSRRIKJHNH-UHFFFAOYSA-N
- BCP26827
- STK891483
- SBB053230
- NSC110335
- RW2865
- RP00723
- VP300
- 3-PIPERIDINOBENZOICACID
- Z1201621268
- CHEMBL395179
- PB21767
- U-27136
- AKOS000279282
- CS-W004823
- W-206659
- AC-29678
- MFCD01646333
- A815575
- 2164-61-6
- PYRIDAZINE-3-CARBOXYLICACID
- SY013220
- NCGC00337040-01
- 76DXK4XC7R
- SCHEMBL28293
- AB01330397-02
- AMY24938
- NSC-110335
- PS-3253
- 217447-50-2
- U 27136
- 3-Pyridazinecarboxylicacid
- BB 0216421
- DTXSID80296601
- Pyridazine-3-carboxylic acid, 97%
- EN300-79022
- FT-0616371
- 3-Carboxypyridazine;Pyridazine-3-carboxylic acid
- AC-907/34123062
- ALBB-012268
- DB-028574
- 688-382-0
-
- MDL: MFCD01646333
- Inchi: 1S/C5H4N2O2/c8-5(9)4-2-1-3-6-7-4/h1-3H,(H,8,9)
- InChI Key: RUUOPSRRIKJHNH-UHFFFAOYSA-N
- SMILES: OC(C1=CC=CN=N1)=O
Computed Properties
- Exact Mass: 124.02700
- Monoisotopic Mass: 124.027
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 63.1
Experimental Properties
- Density: 1.403
- Melting Point: 200-209 °C
- Boiling Point: 404.2±18.0°C at 760 mmHg
- Flash Point: 198.3 °C
- Refractive Index: 1.578
- PSA: 63.08000
- LogP: 0.17480
- Sensitiveness: Moisture Sensitive
Pyridazine-3-carboxylic acid Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,2-8°C
Pyridazine-3-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Pyridazine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 755257-1G |
Pyridazine-3-carboxylic acid |
2164-61-6 | 1g |
¥995.45 | 2023-11-24 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0698-100g |
pyridazine-3-carboxylic acid |
2164-61-6 | 95% | 100g |
$900 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UC671-1g |
Pyridazine-3-carboxylic acid |
2164-61-6 | 97% | 1g |
274.0CNY | 2021-07-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UC671-5g |
Pyridazine-3-carboxylic acid |
2164-61-6 | 97% | 5g |
1184.0CNY | 2021-07-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UC671-50mg |
Pyridazine-3-carboxylic acid |
2164-61-6 | 97% | 50mg |
55.0CNY | 2021-07-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UC671-250mg |
Pyridazine-3-carboxylic acid |
2164-61-6 | 97% | 250mg |
177CNY | 2021-05-10 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY013220-5g |
Pyridazine-3-carboxylic Acid |
2164-61-6 | >97% | 5g |
¥540.00 | 2025-04-16 | |
| TRC | P991265-100mg |
3-Pyridazinecarboxylic Acid |
2164-61-6 | 100mg |
$196.00 | 2023-05-17 | ||
| TRC | P991265-1g |
3-Pyridazinecarboxylic Acid |
2164-61-6 | 1g |
$ 1090.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P64820-250mg |
Pyridazine-3-carboxylic acid |
2164-61-6 | 250mg |
¥96.0 | 2021-09-04 |
Pyridazine-3-carboxylic acid Suppliers
Pyridazine-3-carboxylic acid Related Literature
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1. Asymmetric synthesis of (3S?)-2,3,4,5-tetrahydropyridazine-3-carboxylic acid and its methyl ester??Ian H. Aspinall,Phillip M. Cowley,Glynn Mitchell,Clive M. Raynor,Richard J. Stoodley J. Chem. Soc. Perkin Trans. 1 1999 2591
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Lina Lv,Baihua Chen,Jun Liu,Jing Chen,Chao Xu,Yanqiu Yang Dalton Trans. 2019 48 566
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R. Moslin,D. Gardner,J. Santella,Y. Zhang,J. V. Duncia,C. Liu,J. Lin,J. S. Tokarski,J. Strnad,D. Pedicord,J. Chen,Y. Blat,A. Zupa-Fernandez,L. Cheng,H. Sun,C. Chaudhry,C. Huang,C. D'Arienzo,J. S. Sack,J. K. Muckelbauer,C. Chang,J. Tredup,D. Xie,N. Aranibar,J. R. Burke,P. H. Carter,D. S. Weinstein Med. Chem. Commun. 2017 8 700
Additional information on Pyridazine-3-carboxylic acid
Comprehensive Overview of Pyridazine-3-carboxylic acid (CAS No. 2164-61-6): Properties, Applications, and Research Insights
Pyridazine-3-carboxylic acid (CAS No. 2164-61-6) is a heterocyclic organic compound featuring a pyridazine ring fused with a carboxylic acid functional group. This structure endows it with unique chemical properties, making it a valuable intermediate in pharmaceutical, agrochemical, and material science research. The compound's systematic name, 3-pyridazinecarboxylic acid, is often used interchangeably in academic literature. Its molecular formula, C5H4N2O2, reflects a balance of aromaticity and reactivity, which has attracted significant interest in drug discovery programs targeting enzyme inhibition and receptor modulation.
Recent trends in AI-driven drug discovery and green chemistry have amplified the relevance of Pyridazine-3-carboxylic acid derivatives. Researchers frequently search for "pyridazine scaffold in medicinal chemistry" or "CAS 2164-61-6 solubility and stability," highlighting its role in designing kinase inhibitors and biodegradable polymers. The compound's hydrogen-bonding capacity and metal-chelating properties are particularly exploited in developing sustainable catalysts and bioimaging probes, aligning with the global push for eco-friendly technologies.
From a synthetic perspective, 2164-61-6 serves as a precursor for N-heterocyclic carbene ligands and peptide mimetics. Its carboxyl group enables facile derivatization via amidation or esterification, a feature frequently explored in "click chemistry applications" and "small molecule library synthesis" queries. Analytical studies using HPLC-MS and NMR spectroscopy confirm its high purity (>98%), a critical parameter for reproducibility in high-throughput screening assays. Notably, its logP value (-0.89) suggests favorable water solubility, addressing a common challenge in bioavailability optimization research.
The thermal stability of Pyridazine-3-carboxylic acid (decomposition at 280°C) makes it suitable for polycondensation reactions in advanced material science. Patent analyses reveal growing applications in OLED materials and conductive polymers, with particular emphasis on its electron-transport characteristics. These developments respond to market demands for "organic semiconductor building blocks" and "non-toxic fluorescent tags," as evidenced by citation spikes in materials science databases.
In biochemical contexts, the 3-carboxypyridazine moiety demonstrates intriguing interactions with GABA receptors and bacterial dihydrofolate reductase, sparking investigations into "neuroprotective agents" and "antibiotic adjuvants." Computational studies leveraging molecular docking simulations frequently reference this compound when modeling allosteric binding sites. Such applications align with current interests in "machine learning for molecular design" and "fragment-based drug discovery," positioning CAS 2164-61-6 as a versatile tool in modern structure-activity relationship studies.
Quality control protocols for 2164-61-6 emphasize residual solvent analysis and heavy metal screening, reflecting stringent regulatory requirements for pharmaceutical intermediates. The compound's UV-Vis spectrum (λmax 265 nm in methanol) facilitates rapid quantification, a feature valued in industrial "process analytical technology" implementations. Storage recommendations (2-8°C under inert atmosphere) address stability concerns raised in "long-term compound storage" forum discussions among synthetic chemists.
Emerging applications in covalent organic frameworks (COFs) and supramolecular chemistry further expand the utility of this N,O-donor system. Recent publications describe its incorporation into photocatalytic assemblies and molecular sensors, responding to search trends like "smart materials design" and "environmental pollutant detection." These multidisciplinary applications underscore the compound's adaptability across chemical biology, nanotechnology, and renewable energy research domains.
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